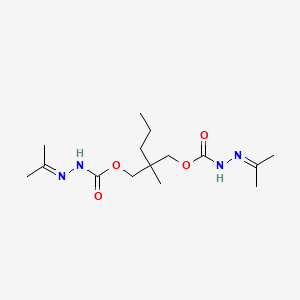
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is a chemical compound with a complex structure. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular configuration, which contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has applications in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals, particularly as a tranquilizer and muscle relaxant.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) involves its interaction with specific molecular targets and pathways. It acts as a muscle relaxant by affecting the central nervous system. The compound interacts with neurotransmitter receptors, leading to the inhibition of nerve signal transmission and resulting in muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure and mechanism of action.
Lorbamate: A compound with sedative properties similar to those of the target compound.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is unique due to its specific molecular configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its effectiveness as a muscle relaxant and tranquilizer.
Propriétés
Numéro CAS |
25652-07-7 |
|---|---|
Formule moléculaire |
C15H28N4O4 |
Poids moléculaire |
328.41 g/mol |
Nom IUPAC |
[2-methyl-2-[(propan-2-ylideneamino)carbamoyloxymethyl]pentyl] N-(propan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C15H28N4O4/c1-7-8-15(6,9-22-13(20)18-16-11(2)3)10-23-14(21)19-17-12(4)5/h7-10H2,1-6H3,(H,18,20)(H,19,21) |
Clé InChI |
WLSWIPXQPOWVGX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)NN=C(C)C)COC(=O)NN=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
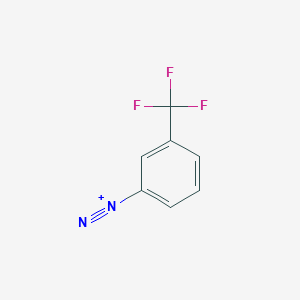
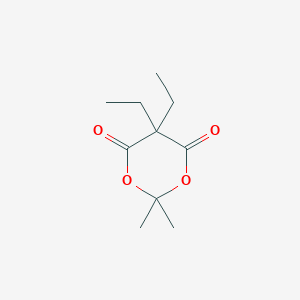
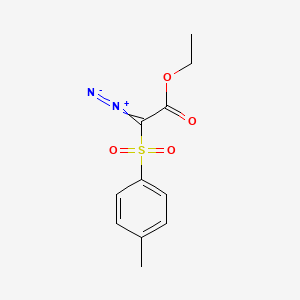
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
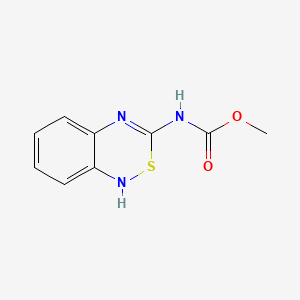

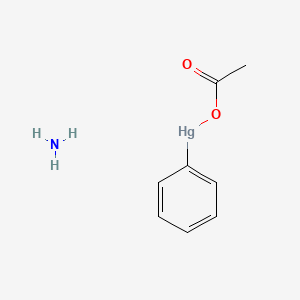
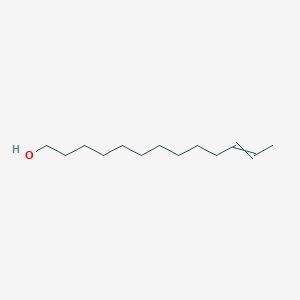
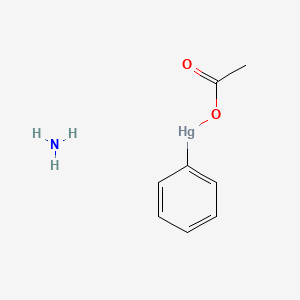
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

